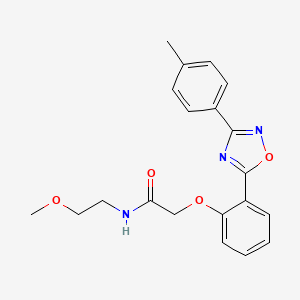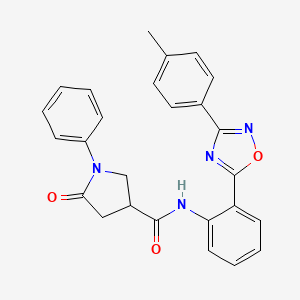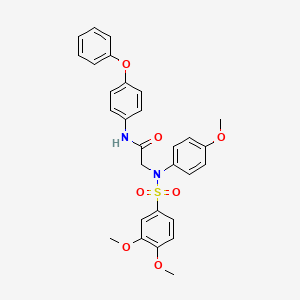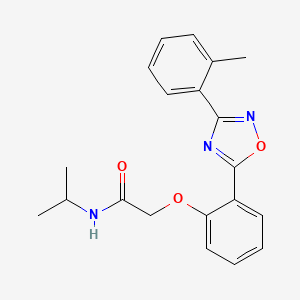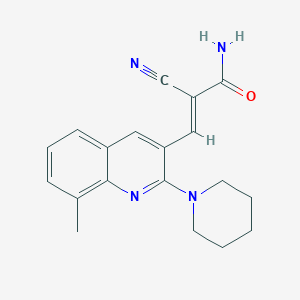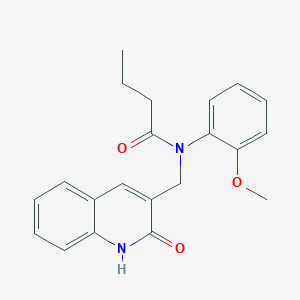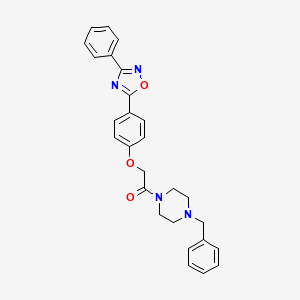
1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as BPEO and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not fully understood. However, studies have shown that it may act on various cellular pathways, including the inhibition of NF-κB signaling and the activation of the p38 MAPK pathway. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in lab experiments is its potential for use in the development of new drugs for various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone include further studies on its potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, research on its mechanism of action and potential side effects is needed to fully understand its potential as a therapeutic agent. Finally, studies on the optimization of its synthesis method and the development of new analogs may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been accomplished using different methods. One of the methods involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with 4-bromophenyl-2-chloroethyl ether in the presence of cesium carbonate and copper iodide. The resulting intermediate is then reacted with benzylpiperazine to obtain the final product.
Applications De Recherche Scientifique
1-(4-benzylpiperazin-1-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has shown potential applications in biomedical research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c32-25(31-17-15-30(16-18-31)19-21-7-3-1-4-8-21)20-33-24-13-11-23(12-14-24)27-28-26(29-34-27)22-9-5-2-6-10-22/h1-14H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZVIJNNJLBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-YL)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


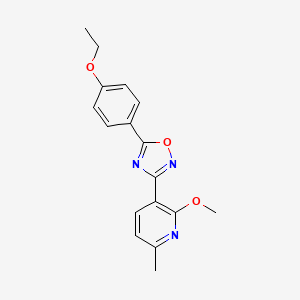
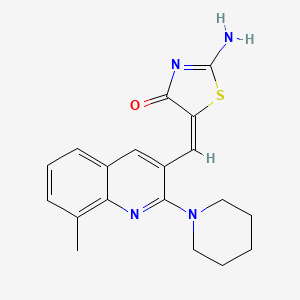
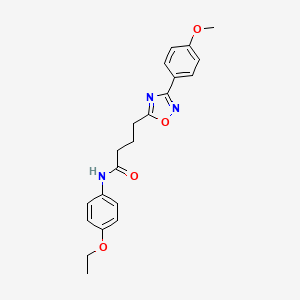
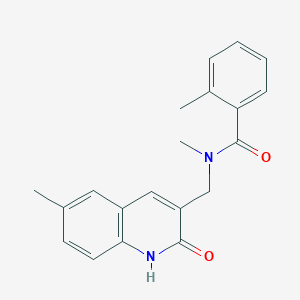
![2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7717758.png)
